4-BENZENESULFONAMIDO-N-(2-PHENYLETHYL)BENZAMIDE
Overview
Description
4-BENZENESULFONAMIDO-N-(2-PHENYLETHYL)BENZAMIDE is an organic compound with the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZENESULFONAMIDO-N-(2-PHENYLETHYL)BENZAMIDE typically involves the reaction of 2-phenylethylamine with benzoyl chloride in the presence of a base such as pyridine . The resulting N-(2-phenylethyl)benzamide is then reacted with benzenesulfonyl chloride to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to 25°C
Solvent: Chloroform or toluene
Reaction Time: 20 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-BENZENESULFONAMIDO-N-(2-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-BENZENESULFONAMIDO-N-(2-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors.
Antimicrobial Agents: Some derivatives have shown significant antimicrobial activity.
Biological Studies: Used in studies related to enzyme inhibition and cellular uptake.
Mechanism of Action
The primary mechanism of action for 4-BENZENESULFONAMIDO-N-(2-PHENYLETHYL)BENZAMIDE involves the inhibition of carbonic anhydrase IX (CA IX) enzymes . This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis . The compound binds to the active site of CA IX, blocking its activity and disrupting the cellular environment necessary for tumor survival .
Comparison with Similar Compounds
Similar Compounds
4-(2-AMINOETHYL)BENZENESULFONAMIDE: Another benzenesulfonamide with similar enzyme inhibition properties.
N-(2-Phenylethyl)-4-[(phenylsulfonyl)amino]benzamide: A closely related compound with similar structural features.
Uniqueness
4-BENZENESULFONAMIDO-N-(2-PHENYLETHYL)BENZAMIDE is unique due to its specific inhibition of CA IX over other carbonic anhydrase isoforms, making it a promising candidate for targeted cancer therapy . Its structural features allow for high selectivity and potency in inhibiting CA IX, which is not as pronounced in similar compounds .
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-16-15-17-7-3-1-4-8-17)18-11-13-19(14-12-18)23-27(25,26)20-9-5-2-6-10-20/h1-14,23H,15-16H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGNPRWGWNXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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